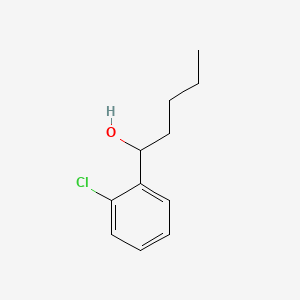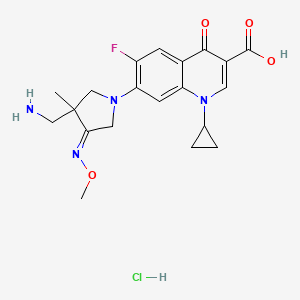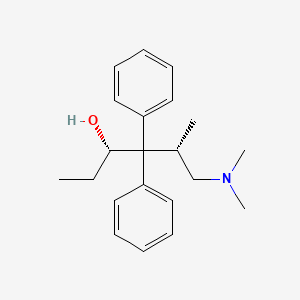
3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3S,5S)-(+)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3S,5S)-(+)- is a chiral compound with a complex structure It features a hexanol backbone with dimethylamino, methyl, and diphenyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3S,5S)-(+)- involves multiple steps. One common method includes the oxidation of N-(benzyloxycarbonyl)-L-phenylalaninol with oxalyl chloride in DMSO to form an aldehyde. This aldehyde undergoes dimerization with zinc dust in dichloromethane to yield a diol. Subsequent reactions involve the use of alpha-acetoxyisobutyryl bromide, NaOH, and NaBH4 to form the desired hexanol derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3S,5S)-(+)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Oxalyl chloride in DMSO.
Reduction: Sodium borohydride (NaBH4) in tetrahydrofuran (THF).
Substitution: Various halides and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3S,5S)-(+)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of anti-cancer or anti-inflammatory drugs.
Mécanisme D'action
The mechanism of action of 3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3S,5S)-(+)- involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may inhibit enzymes or interact with receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3S,5S)-5-Amino-2-(benzylamino)-1,6-diphenylhexan-3-ol
- 3-methyl-6-dimethylamino-1,2-diphenylhexan-3-ol
Uniqueness
3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3S,5S)-(+)- is unique due to its specific stereochemistry and the presence of both dimethylamino and diphenyl groups.
Propriétés
Numéro CAS |
14347-93-4 |
|---|---|
Formule moléculaire |
C21H29NO |
Poids moléculaire |
311.5 g/mol |
Nom IUPAC |
(3S,5S)-6-(dimethylamino)-5-methyl-4,4-diphenylhexan-3-ol |
InChI |
InChI=1S/C21H29NO/c1-5-20(23)21(17(2)16-22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20,23H,5,16H2,1-4H3/t17-,20+/m1/s1 |
Clé InChI |
UKKMLFPHCPRNJI-XLIONFOSSA-N |
SMILES isomérique |
CC[C@@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C)O |
SMILES canonique |
CCC(C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


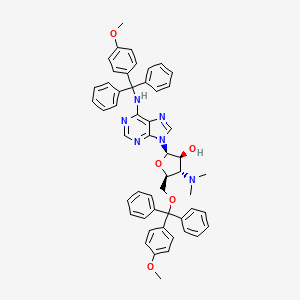
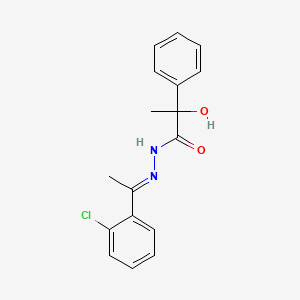

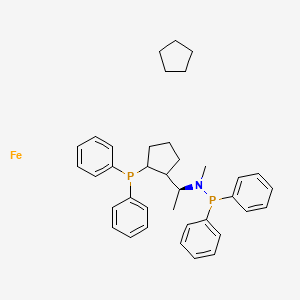
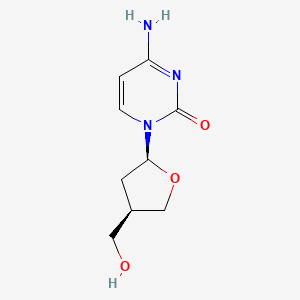

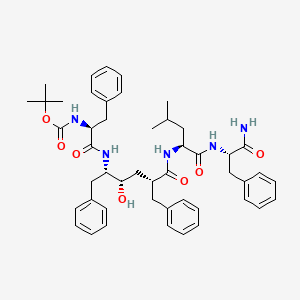

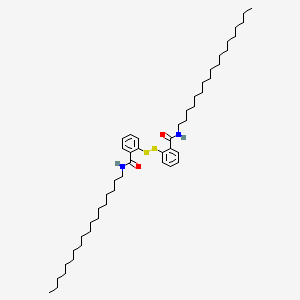
![tetrasodium;(21,28,34,41-tetraoxo-8,47,54-trisulfonatooxy-18,31,44-triazapentadecacyclo[30.27.0.02,30.03,19.04,17.07,16.09,14.020,29.022,27.033,42.035,40.043,59.045,58.046,55.048,53]nonapentaconta-1(59),2,4(17),5,7,9,11,13,15,19,22,24,26,29,32,35,37,39,42,45(58),46,48,50,52,54,56-hexacosaen-15-yl) sulfate](/img/structure/B12787098.png)
